3-Bromo-5-fluoropyridine-2-carboxylic acid
Overview
Description
3-Bromo-5-fluoropyridine-2-carboxylic acid, also referred to as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid . It can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments .
Synthesis Analysis
This compound is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The reaction begins with the synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazol using triethyl orthoformate .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoropyridine-2-carboxylic acid is represented by the linear formula C6H3BrFNO2 . The molecular weight of this compound is 220.00 g/mol .Chemical Reactions Analysis
3-Bromo-5-fluoropyridine-2-carboxylic acid is used to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The reaction begins with the synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazol using triethyl orthoformate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid include a melting point of 130-133 °C . The compound is a solid at room temperature .Scientific Research Applications
The methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, these compounds are used in reactions with other organic molecules under controlled conditions (temperature, pressure, solvent, etc.) to form new compounds .
As for the results or outcomes obtained, again, this would depend on the specific application. In pharmaceutical research, for example, the outcome might be the creation of a new drug candidate with potential therapeutic effects .
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Organic Synthesis
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Pharmaceutical Research
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Suzuki–Miyaura Coupling
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Fluorination of Pyridine
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Material Science
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Agricultural Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOJGNTXRVBLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694186 | |
Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoropyridine-2-carboxylic acid | |
CAS RN |
1189513-55-0 | |
Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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